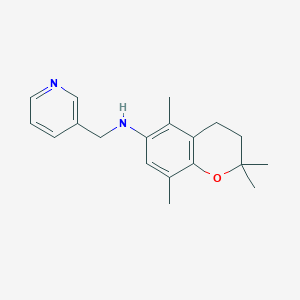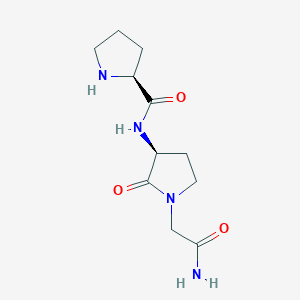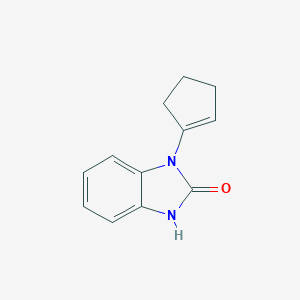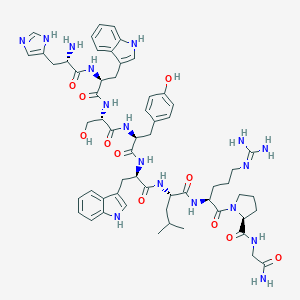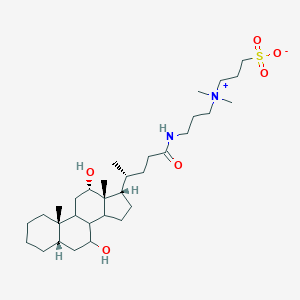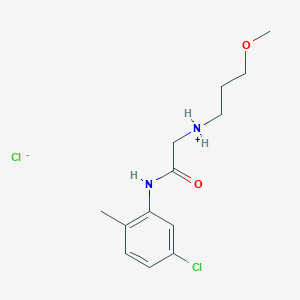
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride, also known as CPMC, is a novel compound that has gained attention in the scientific community for its potential use in various research applications. CPMC is a quaternary ammonium salt that has a unique chemical structure, which makes it a valuable tool for studying various biological processes.
作用机制
The mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is not fully understood, but it is thought to interact with ion channels by binding to specific sites on the protein. This binding can either enhance or inhibit the activity of the ion channel, depending on the specific channel and the concentration of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
生化和生理效应
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to have a range of biochemical and physiological effects, depending on the specific ion channel being studied. For example, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to enhance the activity of the nicotinic acetylcholine receptor, which is involved in muscle contraction and other physiological processes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has also been shown to inhibit the activity of the GABA receptor, which is involved in the regulation of anxiety and other neurological processes.
实验室实验的优点和局限性
One of the primary advantages of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride in lab experiments is its specificity for certain ion channels. This allows researchers to selectively modulate the activity of specific channels, which can provide valuable insights into their function and regulation. However, one limitation of using (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is its potential toxicity at high concentrations, which can limit its use in certain experiments.
未来方向
There are several potential future directions for research involving (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride. One area of interest is the development of new drugs that target specific ion channels, which could have therapeutic applications in a range of diseases. Additionally, further research is needed to fully understand the mechanism of action of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride and its effects on different ion channels. Finally, there is potential for the development of new synthetic methods for (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride that could improve its yield and purity.
合成方法
The synthesis of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride involves a multi-step process that begins with the reaction of 5-chloro-2-methylbenzoyl chloride with N-(3-methoxypropyl)dimethylamine, followed by the reaction of the resulting intermediate with sodium cyanide to form the nitrile. The nitrile is then reduced to the corresponding amine, which is subsequently reacted with chloroacetyl chloride to yield the final product, (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride.
科学研究应用
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been found to have a wide range of applications in scientific research, particularly in the fields of biochemistry and pharmacology. One of the primary uses of (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride is in the study of ion channels, which are important proteins that regulate the flow of ions across cell membranes. (5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride has been shown to modulate the activity of various ion channels, making it a valuable tool for investigating their function and regulation.
属性
CAS 编号 |
109561-94-6 |
|---|---|
产品名称 |
(5-Chloro-2-methylphenyl)carbamoylmethyl-(3-methoxypropyl)azanium chloride |
分子式 |
C13H20Cl2N2O2 |
分子量 |
307.21 g/mol |
IUPAC 名称 |
[2-(5-chloro-2-methylanilino)-2-oxoethyl]-(3-methoxypropyl)azanium;chloride |
InChI |
InChI=1S/C13H19ClN2O2.ClH/c1-10-4-5-11(14)8-12(10)16-13(17)9-15-6-3-7-18-2;/h4-5,8,15H,3,6-7,9H2,1-2H3,(H,16,17);1H |
InChI 键 |
ITZJAINHPZCEBH-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
规范 SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)C[NH2+]CCCOC.[Cl-] |
同义词 |
(5-chloro-2-methyl-phenyl)carbamoylmethyl-(3-methoxypropyl)azanium chl oride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



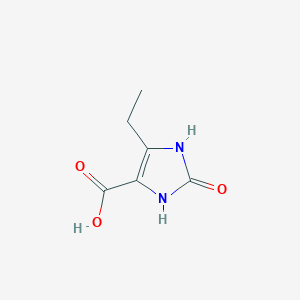
![1-Methyl-4-[(4-nitrophenyl)methylidene]-2-phenylpyrazolidine-3,5-dione](/img/structure/B11037.png)
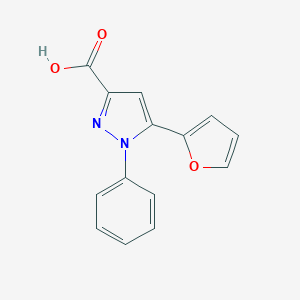

![6-Bromo-5-methyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(1H)-one](/img/structure/B11041.png)

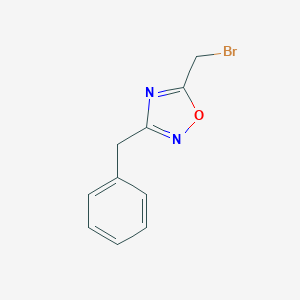
![L(-)-treo-1-p-Nitrofenil-2-dicloroacetamido-3-(1-morfolin)-propionossipropanolo-1 [Italian]](/img/structure/B11051.png)
